molecular formula C15H22N4O B14279330 4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine CAS No. 141607-52-5

4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine

Cat. No.: B14279330
CAS No.: 141607-52-5
M. Wt: 274.36 g/mol
InChI Key: PMOKZFSNCQMESD-UHFFFAOYSA-N
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Description

4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine: is a fascinating compound with a complex structure. Let’s break it down:

Preparation Methods

Synthesis Routes::

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this specific compound is limited.

Chemical Reactions Analysis

Reactions::

    Oxidation, Reduction, and Substitution: Like many organic compounds, can undergo oxidation, reduction, and substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve using oxidizing agents like KMnO₄ or PCC, while reduction could utilize reducing agents like LiAlH₄.

    Major Products: The products formed from these reactions would include derivatives of the original compound, each with distinct properties.

Scientific Research Applications

Chemistry::

    Dye Chemistry: The azo group in the compound makes it suitable for dye applications.

    Materials Science: Researchers explore its use in materials like sensors or polymers.

Biology and Medicine::

    Biological Activity: Investigate its potential as an antibacterial or antifungal agent.

    Drug Development: Assess its pharmacological properties for potential drug candidates.

Industry::

    Colorants and Pigments: Due to its azo chromophore, it may find applications in coloring agents.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. understanding its interactions with molecular targets and pathways is crucial for drug development.

Properties

CAS No.

141607-52-5

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

(3-methyl-4-pyrrolidin-1-ylphenyl)-morpholin-4-yldiazene

InChI

InChI=1S/C15H22N4O/c1-13-12-14(16-17-19-8-10-20-11-9-19)4-5-15(13)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3

InChI Key

PMOKZFSNCQMESD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NN2CCOCC2)N3CCCC3

Origin of Product

United States

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